2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a furan ring, which is further substituted with a methoxy and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling of the Rings: The final step involves coupling the furan and benzothiazole rings through a condensation reaction, often facilitated by a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Fluoro-4-nitrophenyl)furan-2-yl]-1,3-benzothiazole: Similar structure but with a fluorine substituent instead of a methoxy group.
2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-thiazole: Similar structure but with a thiazole ring instead of a benzothiazole ring.
Uniqueness
2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the furan and benzothiazole rings also provides a unique scaffold for further functionalization and optimization in various applications .
Properties
Molecular Formula |
C18H12N2O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2O4S/c1-23-14-7-6-11(20(21)22)10-12(14)15-8-9-16(24-15)18-19-13-4-2-3-5-17(13)25-18/h2-10H,1H3 |
InChI Key |
ZBRUYRLTIGEAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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